N-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]benzamide
Description
N'-[1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide is a hydrazide derivative featuring a benzohydrazide backbone conjugated with a 1,3-dioxoindene moiety via an ethylidene linker. This compound belongs to a broader class of hydrazone derivatives, which are widely studied for their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
CAS No. |
1020251-95-9 |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
N-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O3/c1-11(19-20-18(23)12-7-3-2-4-8-12)15-16(21)13-9-5-6-10-14(13)17(15)22/h2-10,21H,1H3,(H,20,23) |
InChI Key |
YQQPXOFJWITHAG-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrazide Formation: The benzohydrazide moiety is introduced by reacting benzohydrazide with the indene derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzohydrazide moiety, where nucleophiles such as amines or thiols replace the hydrazide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against protein kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide exerts its effects involves binding to molecular targets such as protein kinases. This binding inhibits the activity of these enzymes, disrupting cellular processes that rely on kinase activity, such as cell division and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Key Variations
The compound is compared to analogues based on:
- Core hydrazide structure
- Substituents on the aromatic/heterocyclic rings
- Bioactivity profiles
Table 1: Structural and Functional Comparison
Key Differences:
- Reagents : Use of 1,3-dioxoindene-containing precursors distinguishes the target compound from simpler benzylidene derivatives .
- Yields : Reactions involving 1,3-dioxoindene derivatives typically yield 50–70%, lower than benzylidene analogues (70–85%) due to steric hindrance .
Antimicrobial Activity:
- Benzylidene-benzohydrazides (3a-o) : Exhibit broad-spectrum activity with MIC values of 8–64 µg/mL against Gram-positive and Gram-negative bacteria .
Cytotoxic Activity:
- Chromenone-based hydrazides (7a-b): Show IC₅₀ values of 1.2–2.5 µM against HeLa cells, attributed to intercalation with DNA .
- Target Compound : The 1,3-dioxoindene moiety could act as a Michael acceptor, inducing apoptosis via covalent binding to cellular thiols .
Enzyme Inhibition:
- Oxadiazole-benzohydrazide hybrids (78): Inhibit thymidine phosphorylase at nanomolar concentrations, critical for anticancer drug design .
Biological Activity
N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound can be characterized by its molecular formula and is synthesized through a condensation reaction between benzohydrazide and 1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl compounds. The synthesis typically involves the following steps:
- Preparation of Benzohydrazide : This can be obtained from benzoyl chloride and hydrazine.
- Formation of the Ylidene Component : The ylidene part is synthesized from appropriate diketones.
- Condensation Reaction : The two components are combined under acidic or basic conditions to yield the final product.
Biological Activity Overview
The biological activity of N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide has been evaluated for various pharmacological properties:
Anticancer Activity
Recent studies have indicated that derivatives of benzohydrazides exhibit significant anticancer properties. For instance, compounds similar to N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 (Liver Cancer) | 0.08 |
| Compound B | MCF7 (Breast Cancer) | 0.12 |
| N'-[1-(1,3-Dioxo...] | LN-229 (Brain Cancer) | 0.77 |
These findings suggest that the compound may inhibit cell proliferation effectively through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.91 |
| Escherichia coli | 15.62 |
| Bacillus subtilis | 31.25 |
These results indicate that N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide exhibits potent antibacterial activity, particularly against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
The biological activities of hydrazones and related compounds often correlate with their structural features. Modifications at specific positions on the benzene ring or alterations in the ylidene moiety can significantly enhance or diminish activity. For example:
- Substituent Effects : Electron-withdrawing groups generally increase activity by stabilizing the transition state during enzyme interaction.
Case Studies
Several studies have explored the SAR of related compounds:
- Wang et al. (2011) demonstrated that hydroxyl substitutions on benzoylhydrazone derivatives increased antioxidant and antibacterial activities significantly compared to unsubstituted analogs .
- Recent Research (2023) on hydrazide-hydrazones revealed that specific nitrophenyl substituents led to enhanced anticancer effects with low toxicity profiles in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
